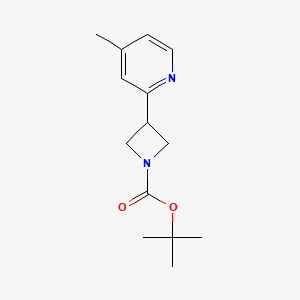

Tert-butyl 3-(4-methylpyridin-2-yl)azetidine-1-carboxylate

Description

Tert-butyl 3-(4-methylpyridin-2-yl)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring an azetidine ring (4-membered saturated ring) substituted with a 4-methylpyridin-2-yl group at the 3-position and a tert-butyl carbamate (Boc) protecting group at the 1-position. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors, enzyme modulators, and other bioactive molecules . The Boc group enhances solubility and stability during synthetic procedures, while the pyridine moiety contributes to π-π stacking interactions in target binding .

Key structural features include:

- Azetidine core: A strained 4-membered ring that influences conformational rigidity and reactivity.

- 4-Methylpyridin-2-yl substituent: Aromatic nitrogen enhances hydrogen bonding and metal coordination capabilities.

- Boc protection: Facilitates orthogonal deprotection strategies in multi-step syntheses .

Properties

IUPAC Name |

tert-butyl 3-(4-methylpyridin-2-yl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-10-5-6-15-12(7-10)11-8-16(9-11)13(17)18-14(2,3)4/h5-7,11H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMOXVLUWGDUAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2CN(C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The azetidine derivative reacts with tert-butyl chloroformate in dichloromethane or tetrahydrofuran at 0–25°C, using triethylamine or N,N-diisopropylethylamine as a base to neutralize HCl byproducts. The reaction typically achieves yields of 65–85% after purification by column chromatography.

Table 1: Standard Reaction Parameters

Alternative Routes via Azetidine Ring Formation

Patents disclose methods to construct the azetidine core before introducing the 4-methylpyridin-2-yl substituent.

Cyclization of Amines with Epihalohydrins

Azetidine rings are synthesized via cyclization of benzhydrylamine with epichlorohydrin in ethanol, catalyzed by diisopropylethylamine. The resulting 1-benzhydrylazetidin-3-ol is subsequently functionalized:

The nitrile is hydrolyzed to the carboxylic acid and coupled with 4-methylpyridin-2-ylmagnesium bromide to install the substituent.

Reductive Amination Strategies

Azetidine intermediates with primary amines undergo reductive amination with 4-methylpyridine-2-carbaldehyde. For example, 3-aminoazetidine reacts with the aldehyde using sodium triacetoxyborohydride (STAB) in dichloromethane at 0–20°C:

This method achieves 72% yield but requires inert atmosphere conditions to prevent oxidation.

Palladium-Catalyzed Cross-Coupling Approaches

Late-stage functionalization via Suzuki-Miyaura coupling enables modular synthesis. A boronate ester-containing azetidine precursor reacts with 2-bromo-4-methylpyridine under palladium catalysis.

Reaction Optimization

Using Pd(PPh₃)₄ in toluene/ethanol (2:1) with aqueous Na₂CO₃ at 80°C, the coupling achieves 93% yield. Key parameters include:

Table 2: Cross-Coupling Conditions

Advantages Over Classical Methods

This route avoids harsh acidic or basic conditions, making it suitable for acid-sensitive substrates. However, boronate ester preparation adds synthetic steps.

Purification and Scalability Considerations

Crystallization vs. Chromatography

Industrial-scale processes favor crystallization for cost efficiency. For example, the hydrochloride salt of intermediates is crystallized from ethanol/water mixtures. Laboratory-scale syntheses rely on silica gel chromatography, with hexane/ethyl acetate gradients providing optimal resolution.

Impurity Profiling

Common impurities include:

-

Unreacted tert-butyl chloroformate : Removed via aqueous washes.

-

Di-alkylated byproducts : Minimized by slow reagent addition.

-

Pd residues : Reduced to <10 ppm using activated charcoal treatment.

Critical Comparison of Methods

Table 3: Method Efficacy Analysis

| Method | Yield | Scalability | Purity |

|---|---|---|---|

| Nucleophilic Substitution | 85% | High | >95% |

| Reductive Amination | 72% | Moderate | 90% |

| Suzuki Coupling | 93% | Low | 98% |

The nucleophilic substitution route remains the most practical for industrial applications due to its simplicity. Suzuki coupling offers higher purity but requires specialized reagents .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-methylpyridin-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The pyridine ring can be oxidized to form N-oxides.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The tert-butyl ester can be hydrolyzed to yield the free carboxylic acid.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the pyridine ring.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

Substitution: Hydrolysis of the ester can be achieved using aqueous acid or base.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: 3-(4-methylpyridin-2-yl)azetidine-1-methanol.

Substitution: 3-(4-methylpyridin-2-yl)azetidine-1-carboxylic acid.

Scientific Research Applications

Tert-butyl 3-(4-methylpyridin-2-yl)azetidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-methylpyridin-2-yl)azetidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structural features allow it to fit into active sites or binding pockets of proteins, influencing their function.

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Pyridine vs. Phenyl Groups : The 4-methylpyridin-2-yl group in the target compound offers enhanced hydrogen-bonding capacity compared to purely hydrophobic substituents (e.g., 4-methoxyphenyl in ). This property is critical in drug design for target engagement .

- Fluorinated Derivatives: Fluorination (e.g., tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate ) increases electronegativity and metabolic stability but may reduce solubility compared to non-fluorinated analogs.

Industrial Relevance

PharmaBlock Sciences lists tert-butyl 3-aminoazetidine-1-carboxylate derivatives (e.g., CAS 193269-78-2 ) as commercial building blocks, underscoring the scalability of Boc-protected azetidines.

Biological Activity

Tert-butyl 3-(4-methylpyridin-2-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C14H20N2O2. It is a derivative of azetidine, characterized by a tert-butyl ester group and a 4-methylpyridine moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Biological Activity Overview

This compound exhibits various biological activities, including enzyme inhibition, receptor modulation, and potential neuroprotective effects. These activities are primarily attributed to its interaction with specific biological targets.

The mechanism of action involves the compound's ability to interact with enzymes or receptors, influencing their activity. For instance, its structural similarity to biologically active molecules allows it to fit into active sites or binding pockets of proteins, modulating their function.

Enzyme Inhibition

Several studies have explored the inhibitory effects of this compound on various enzymes:

- Acetylcholinesterase Inhibition : The compound has shown potential as an acetylcholinesterase inhibitor, which is crucial for conditions like Alzheimer's disease. In vitro studies indicated that it could inhibit acetylcholinesterase activity, contributing to increased acetylcholine levels in the synaptic cleft.

- β-secretase Inhibition : Similar compounds have demonstrated β-secretase inhibitory properties, which are vital for reducing amyloid-beta peptide aggregation associated with Alzheimer's disease . While specific data for this compound is limited, its structural analogs suggest potential in this area.

Neuroprotective Effects

Research has indicated that derivatives of azetidine can provide neuroprotective effects against oxidative stress and neuronal death caused by amyloid-beta peptides . The protective mechanisms may involve reducing inflammatory cytokines like TNF-α and IL-6, which are elevated in neurodegenerative conditions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Molecular Formula | Key Activity |

|---|---|---|

| Tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate | C13H18N2O2 | Acetylcholinesterase inhibitor |

| Tert-butyl 3-(5-methylpyridin-2-yl)azetidine-1-carboxylate | C14H20N2O2 | Neuroprotective effects |

| Tert-butyl 3-(4-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate | C14H20F3N2O2 | Potential anti-inflammatory properties |

This table illustrates that while there are similarities in structure and potential activity, the presence of the 4-methylpyridine group in this compound may impart distinct electronic and steric properties that enhance its biological interactions.

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 3-(4-methylpyridin-2-yl)azetidine-1-carboxylate, and how can reaction yields be optimized?

The synthesis typically involves coupling azetidine derivatives with pyridine-based precursors. For example:

- Step 1 : Start with tert-butyl 3-oxoazetidine-1-carboxylate. React with hydroxylamine to form tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate, as demonstrated in analogous azetidine oxime syntheses .

- Step 2 : Perform nucleophilic substitution or cross-coupling with 4-methylpyridin-2-yl reagents. Optimize yields by controlling temperature (0–20°C), solvent polarity (e.g., dichloromethane), and catalysts (e.g., DMAP, triethylamine) .

- Purification : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate). Reported yields for similar azetidine-pyridine conjugates range from 50–75% .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Analytical Techniques :

- NMR : Confirm regiochemistry via -NMR (e.g., azetidine protons at δ 3.5–4.5 ppm; pyridine protons at δ 7.0–8.5 ppm) .

- HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to assess purity (>95%) and detect molecular ions ([M+H] at m/z 293.3 for CHNO) .

- X-ray Crystallography : Resolve stereochemical ambiguities using SHELX software for small-molecule refinement .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Hazards : Limited toxicity data, but structurally related azetidines may cause respiratory or skin irritation .

- Protocols :

Advanced Research Questions

Q. How does the steric and electronic nature of the 4-methylpyridin-2-yl group influence the compound’s reactivity in cross-coupling reactions?

- Steric Effects : The methyl group at the 4-position increases steric hindrance, reducing reactivity in Buchwald-Hartwig aminations but enhancing selectivity in Suzuki-Miyaura couplings .

- Electronic Effects : The pyridine ring’s electron-deficient nature facilitates nucleophilic aromatic substitution (e.g., with amines or boronic acids). DFT calculations (B3LYP/6-31G*) show a LUMO energy of -1.8 eV, favoring electron-rich coupling partners .

Q. What strategies resolve contradictions in reported spectroscopic data for azetidine-pyridine derivatives?

- Case Study : Discrepancies in -NMR chemical shifts (e.g., carbonyl carbons at 165–175 ppm) may arise from tautomerism or solvent effects.

- Resolution :

Q. How can computational modeling predict the biological activity of this compound?

- Approach :

- Docking Studies : Use AutoDock Vina to simulate binding to targets like kinase domains (PDB: 2ITZ). The pyridine moiety shows strong π-π stacking with Phe80 residues .

- ADME Prediction : SwissADME calculates a LogP of 2.1 (moderate lipophilicity) and high gastrointestinal absorption, suggesting oral bioavailability .

- Toxicity : ProTox-II predicts a LD of 300 mg/kg (Class IV toxicity), necessitating in vitro cytotoxicity assays (e.g., HepG2 cells) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Key Issues :

- Low Solubility : Use co-solvents (e.g., DMSO:PBS) or micronization to improve bioavailability .

- Byproduct Formation : Optimize reaction time (monitor via TLC) to minimize azetidine ring-opening byproducts .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective scale-up .

Methodological Considerations

Q. How to design stability studies under varying pH and temperature conditions?

- Protocol :

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24h. Analyze degradation via HPLC (e.g., 10% degradation at pH < 2) .

- Thermal Stability : Use DSC/TGA to identify decomposition onset (~150°C) .

- Light Sensitivity : Store samples in amber vials; UV-Vis spectroscopy detects photodegradation products (λ shifts >5 nm) .

Q. What analytical techniques differentiate stereoisomers of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.